molecular formula C12H21Cl2FN2O B2736954 (1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine CAS No. 1017417-50-3

(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine

Cat. No.: B2736954
CAS No.: 1017417-50-3
M. Wt: 299.21
InChI Key: UGJDILYUIRTEKC-UHFFFAOYSA-N
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Description

“(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017417-50-3. It has a molecular weight of 299.22 . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15;;;/h1-4,10H,5-9,14H2;2*1H;1H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular formula of C12H21Cl2FN2O.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Schiff Bases

Researchers have synthesized a series of novel Schiff bases, including derivatives similar to "(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine," showing potential as anticonvulsant agents. These compounds were created through condensation reactions and screened for their seizures protection efficacy, displaying significant anticonvulsant activity in various models. The study emphasizes the importance of structural variation in developing new therapeutics for epilepsy and related conditions (Pandey & Srivastava, 2011).

Catalytic Applications of Palladacycles

In another study, derivatives of "this compound" underwent C–H bond activation to afford unsymmetrical pincer palladacycles. These compounds were evaluated for their catalytic efficiency, showing good activity and selectivity in various reactions. This research highlights the compound's utility in catalysis, particularly in enhancing the efficiency of organic transformations (Roffe et al., 2016).

Biased Agonists for Serotonin Receptors

Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors were synthesized, aiming to identify compounds with antidepressant-like activity. These studies utilized structural analogs to explore the effects on signal transduction pathways, demonstrating the potential for developing new treatments for depression based on selective receptor activation (Sniecikowska et al., 2019).

Development of Antiviral Agents

Aminoadamantane derivatives, including structures related to "this compound," have been synthesized and evaluated for their antiviral activity, particularly against influenza A virus. These compounds have shown specificity and potent activity as anti-influenza agents, underscoring the role of chemical modification in enhancing antiviral pharmacotherapy (Kolocouris et al., 1994).

Imaging and Photocytotoxicity Studies

Iron(III) complexes incorporating similar ligands have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes exhibit significant potential in medical imaging and targeted phototherapy, demonstrating the versatility of these compounds in biomedical applications (Basu et al., 2014).

Mechanism of Action

While the specific mechanism of action for “(1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanamine” is not available, a similar compound, TAK-438, has been studied for its potent inhibitory activity on H(+),K(+)-ATPase and gastric acid secretion .

Safety and Hazards

The compound carries the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15/h1-4,10H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFHFDNRSIKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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